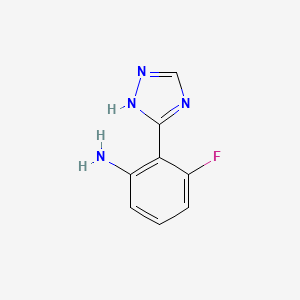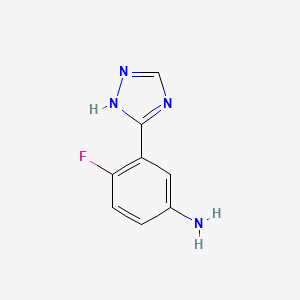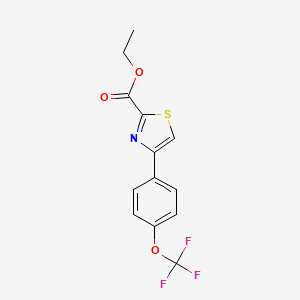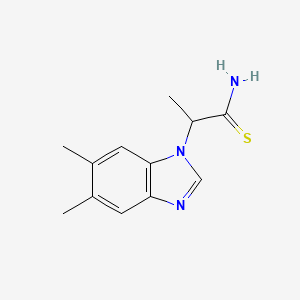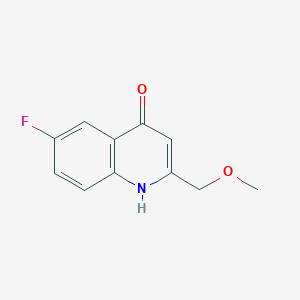
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one
Descripción general
Descripción
Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring and a pyridine ring . They are used in various fields due to their unique chemical properties and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions . For example, the Vilsmeier–Haack reaction can be used to synthesize 2-chloro-7-fluoroquinoline-3-carbaldehydes .Molecular Structure Analysis
Quinoline derivatives have a double-ring structure, which includes a benzene ring and a pyridine ring . The presence of different substituents on the rings can significantly affect the properties of these compounds .Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For instance, protodeboronation of pinacol boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structures . For example, they can exist as solid or liquid at room temperature, and their solubility can range from slightly soluble to highly soluble in water .Aplicaciones Científicas De Investigación
Antioxidant Efficacy and Analogs
The antioxidant ethoxyquin, a 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, and its analogs, including methoxyquin (a close analog of ethoxyquin), have been extensively researched for their efficacy in preventing the oxidation of unsaturated lipids, which is crucial for the stability of fish meals against spontaneous combustion. These compounds' antioxidant activity is vital for preserving the nutritional value and safety of fish meals, which are prone to oxidation due to their high unsaturation degree. The research highlights the significance of the quinoline structure in antioxidant efficacy, showcasing the potential for 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one and its analogs in similar applications (de Koning, 2002).
Analytical and Sensing Applications
Fluoroquinolones, a class of compounds to which 6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one relates, have been reviewed for their broad spectrum of antibacterial activity, including against multidrug-resistant pathogens. Such compounds are crucial in treating various bacterial infections, underlining the potential of quinoline derivatives in developing new antimicrobial agents. Additionally, the ability of quinoline derivatives to act as fluorescent probes for zinc ion determination highlights their utility in environmental and biological sensing applications. These applications benefit from the compounds' fast reactivity, good selectivity, and biocompatibility, making them suitable for detecting and analyzing critical ions in biological systems (Mohamad et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-2-(methoxymethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-15-6-8-5-11(14)9-4-7(12)2-3-10(9)13-8/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFKYNZLXPCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(methoxymethyl)-1,4-dihydroquinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



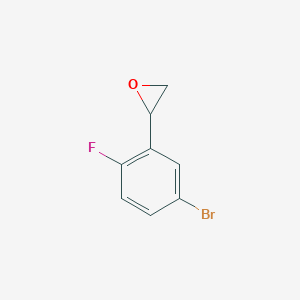
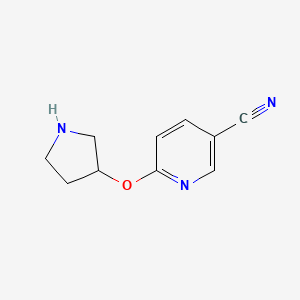
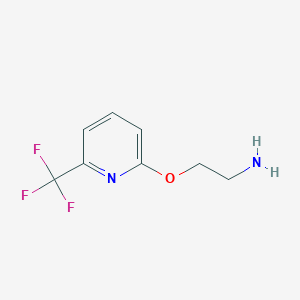
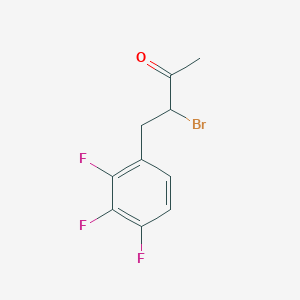
![[1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1444987.png)
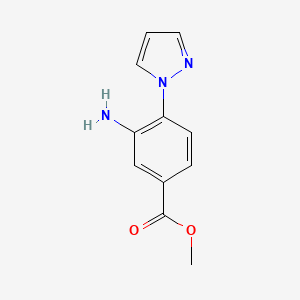
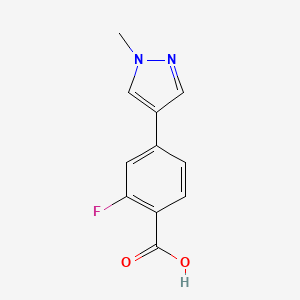
![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)
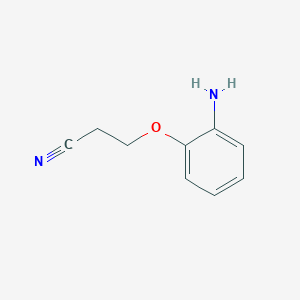
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)
